(1-Aminopentyl)phosphonic acid
Overview
Description
(1-Aminopentyl)phosphonic acid is an organophosphorus compound with the chemical formula C5H14NO3P. It is characterized by the presence of a phosphonic acid group attached to a pentyl chain with an amino group at the terminal position. This compound appears as a white crystalline solid and is soluble in water and organic solvents . It is known for its stability and resistance to decomposition under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Aminopentyl)phosphonic acid can be synthesized through various methods. One common approach involves the reaction of ethanolamine with phosphorous acid. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product . Another method involves the use of amides or nitriles as substrates, which undergo phosphonylation reactions to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques. The use of continuous flow reactors is also explored to enhance production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (1-Aminopentyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkylating agents like methyl iodide are employed under basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
(1-Aminopentyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has applications in drug design, particularly in the development of enzyme inhibitors and antimicrobial agents.
Industry: The compound is used as a corrosion inhibitor and in the formulation of pesticides and herbicides
Mechanism of Action
The mechanism of action of (1-Aminopentyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity and metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
Aminomethylphosphonic acid: Similar in structure but with a shorter carbon chain.
Aminophosphonic acids: A broader class of compounds with varying chain lengths and functional groups.
Bisphosphonates: Compounds with two phosphonic acid groups, used primarily in medicine for bone-related conditions
Uniqueness: (1-Aminopentyl)phosphonic acid is unique due to its specific chain length and the presence of both amino and phosphonic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
IUPAC Name |
1-aminopentylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-2-3-4-5(6)10(7,8)9/h5H,2-4,6H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPDFMZKSLVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302001 | |
Record name | P-(1-Aminopentyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-37-9 | |
Record name | P-(1-Aminopentyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13138-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13138-37-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | P-(1-Aminopentyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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